molecular formula C3H5Br2F B1304672 1,2-Dibromo-3-fluoropropane CAS No. 453-00-9

1,2-Dibromo-3-fluoropropane

Cat. No.: B1304672
CAS No.: 453-00-9
M. Wt: 219.88 g/mol
InChI Key: UWOIAAKWSKTDDO-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-fluoropropane is an organic compound with the molecular formula C3H5Br2F It is a halogenated derivative of propane, containing two bromine atoms and one fluorine atom

Safety and Hazards

When handling 1,2-Dibromo-3-fluoropropane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-fluoropropane can be synthesized through the bromination and fluorination of allyl bromide. One common method involves the reaction of allyl bromide with hydrogen fluoride and N-bromoacetamide in dichloromethane at -20°C . This method ensures the selective introduction of bromine and fluorine atoms at the desired positions on the propane backbone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient brominating and fluorinating agents, along with optimized reaction conditions, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-fluoropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions, often in non-polar solvents like hexane or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride, are commonly used.

Major Products Formed

    Substitution Reactions: Products include 1,2-dihydroxy-3-fluoropropane, 1,2-diamino-3-fluoropropane, and other substituted derivatives.

    Elimination Reactions: Major products include 3-fluoropropene and other alkenes.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions but can include alcohols, aldehydes, and carboxylic acids.

Scientific Research Applications

1,2-Dibromo-3-fluoropropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and brominated compounds.

    Biology: The compound is used in biochemical research to study the effects of halogenated hydrocarbons on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3-fluoropropane involves its reactivity with various nucleophiles and electrophiles. The bromine and fluorine atoms on the propane backbone make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromopropane: Similar in structure but lacks the fluorine atom.

    1,2-Dibromo-3-chloropropane: Contains a chlorine atom instead of a fluorine atom. It exhibits different reactivity patterns due to the presence of chlorine.

    1,2-Dibromo-3-iodopropane: Contains an iodine atom instead of a fluorine atom. The larger size and lower electronegativity of iodine affect its reactivity compared to 1,2-dibromo-3-fluoropropane.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the propane backbone. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1,2-dibromo-3-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br2F/c4-1-3(5)2-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOIAAKWSKTDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378814
Record name 1,2-Dibromo-3-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-00-9
Record name 1,2-Dibromo-3-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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